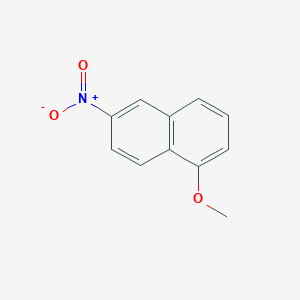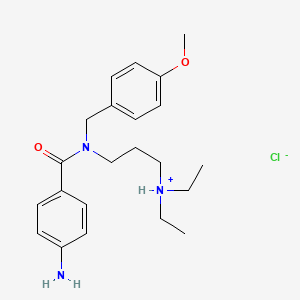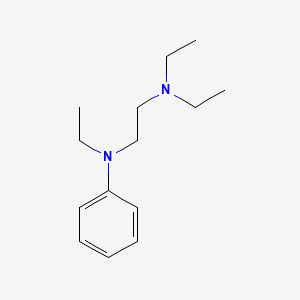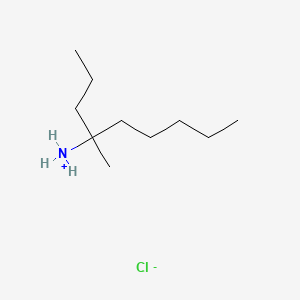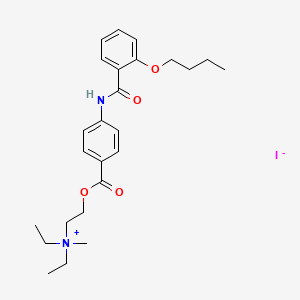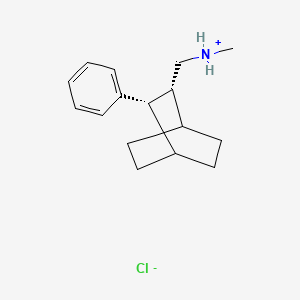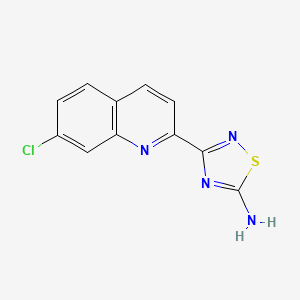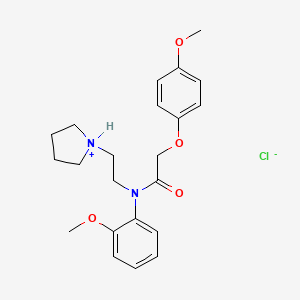![molecular formula C10H13N5OS B15344343 N-[4-[(E)-(aminocarbamothioylhydrazinylidene)methyl]phenyl]acetamide CAS No. 5351-57-5](/img/structure/B15344343.png)
N-[4-[(E)-(aminocarbamothioylhydrazinylidene)methyl]phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[(E)-(aminocarbamothioylhydrazinylidene)methyl]phenyl]acetamide is an organic compound with significant interest in various scientific fields. Its unique structural components make it valuable in several chemical and biological applications, ranging from pharmaceutical development to industrial processes. The molecule consists of a hydrazinylidene group attached to a phenyl ring, with an acetamide moiety, offering unique reactivity and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of N-[4-[(E)-(aminocarbamothioylhydrazinylidene)methyl]phenyl]acetamide typically involves the reaction of 4-formylbenzenamine with aminoguanidine. The process requires specific conditions such as solvent choice (e.g., ethanol), temperature control, and pH adjustment to ensure optimal yields and purity.
Industrial Production Methods: : For large-scale production, the compound is often synthesized using continuous flow processes. This approach offers better control over reaction parameters and improves the consistency and scalability of the product.
Analyse Chemischer Reaktionen
Types of Reactions: : N-[4-[(E)-(aminocarbamothioylhydrazinylidene)methyl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation
Reduction
Substitution
Common Reagents and Conditions
Oxidation: : Involves oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Typically uses reductive agents like sodium borohydride.
Substitution: : Utilizes halogenating agents or nucleophiles under controlled conditions.
Major Products: : These reactions produce derivatives with different functional groups, useful in various applications such as drug formulation and material science.
Wissenschaftliche Forschungsanwendungen
Chemistry: : The compound is employed as an intermediate in the synthesis of more complex molecules, especially in the development of novel pharmaceuticals and agrochemicals.
Biology: : It has applications in studying enzyme interactions and as a potential lead compound in drug discovery, particularly for its ability to modulate biological pathways.
Medicine: : Research indicates its potential as a therapeutic agent in treating conditions like cancer and infectious diseases due to its specific action mechanisms.
Industry: : Used as a building block in the production of dyes, pigments, and other specialty chemicals due to its reactivity and stability.
Wirkmechanismus
N-[4-[(E)-(aminocarbamothioylhydrazinylidene)methyl]phenyl]acetamide exerts its effects by interacting with specific molecular targets in cells. The mechanism involves binding to enzyme active sites, inhibiting or modulating their activity, which can lead to the desired therapeutic or chemical outcome. The exact pathways can vary but often include inhibition of key enzymes involved in disease pathways or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Examples include thiosemicarbazide derivatives, acylhydrazones, and other substituted benzene compounds.
Comparison: : Compared to these similar compounds, N-[4-[(E)-(aminocarbamothioylhydrazinylidene)methyl]phenyl]acetamide stands out due to its specific structural configuration, which confers unique reactivity and binding characteristics. This uniqueness makes it highly sought after for particular applications where other compounds may not suffice.
There you have it—a comprehensive look at this compound. Fascinating stuff, isn't it?
Eigenschaften
CAS-Nummer |
5351-57-5 |
|---|---|
Molekularformel |
C10H13N5OS |
Molekulargewicht |
251.31 g/mol |
IUPAC-Name |
N-[4-[(E)-(aminocarbamothioylhydrazinylidene)methyl]phenyl]acetamide |
InChI |
InChI=1S/C10H13N5OS/c1-7(16)13-9-4-2-8(3-5-9)6-12-15-10(17)14-11/h2-6H,11H2,1H3,(H,13,16)(H2,14,15,17)/b12-6+ |
InChI-Schlüssel |
SBPMEWHYLSOUJY-WUXMJOGZSA-N |
Isomerische SMILES |
CC(=O)NC1=CC=C(C=C1)/C=N/NC(=S)NN |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)C=NNC(=S)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Chloroethyl)-3-[4-(4-nitrophenyl)sulfonylphenyl]urea](/img/structure/B15344269.png)
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol](/img/structure/B15344277.png)
![2,2',2'',2'''-[(1,2-Dioxoethane-1,2-diyl)dinitrilo]tetraacetic acid](/img/structure/B15344279.png)
